Cas no 2416138-49-1 ((1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride)

(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is a chiral bicyclic amine derivative with a rigid norbornane-like structure, offering stereochemical precision for asymmetric synthesis and pharmaceutical applications. Its dihydrochloride salt form enhances stability and solubility, facilitating handling in aqueous systems. The compound’s constrained geometry and amine functionality make it a valuable intermediate in medicinal chemistry, particularly for designing receptor-targeted ligands or catalysts. The (1R,3S,4S) configuration ensures enantiomeric purity, critical for studies requiring stereoselectivity. Suitable for use in peptidomimetics or as a building block for bioactive molecules, it provides a versatile scaffold with predictable reactivity. Storage under inert conditions is recommended to maintain integrity.
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride structure
2416138-49-1 structure
商品名:(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
CAS番号:2416138-49-1
MF:C6H13ClN2
メガワット:148.63
MDL:MFCD32704604
CID:5088612

(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride 化学的及び物理的性質

名前と識別子

    • (1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
    • MDL: MFCD32704604
    • インチ: 1S/C6H12N2.ClH/c7-6-4-8-2-1-5(6)3-8;/h5-6H,1-4,7H2;1H/t5-,6+;/m0./s1
    • InChIKey: VRFMYZNVWQYHJW-RIHPBJNCSA-N
    • ほほえんだ: [C@@H]12CN(CC1)C[C@H]2N.Cl

(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D971683-5g
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
5g
$10115 2024-07-28
eNovation Chemicals LLC
D971683-50mg
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
50mg
$455 2025-02-25
eNovation Chemicals LLC
D971683-250mg
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
250mg
$1115 2025-02-25
eNovation Chemicals LLC
D971683-1g
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
1g
$2885 2025-02-25
eNovation Chemicals LLC
D971683-1g
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
1g
$2885 2024-07-28
eNovation Chemicals LLC
D971683-250mg
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
250mg
$1115 2024-07-28
eNovation Chemicals LLC
D971683-100mg
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
100mg
$665 2024-07-28
eNovation Chemicals LLC
D971683-50mg
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
50mg
$455 2024-07-28
eNovation Chemicals LLC
D971683-5g
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
5g
$10115 2025-02-28
eNovation Chemicals LLC
D971683-50mg
(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
2416138-49-1 95%
50mg
$455 2025-02-28

(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride 関連文献

(1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochlorideに関する追加情報

Comprehensive Overview of (1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine Dihydrochloride (CAS No. 2416138-49-1)

The compound (1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride (CAS No. 2416138-49-1) is a highly specialized bicyclic amine derivative with significant potential in pharmaceutical and biochemical research. Its unique stereochemistry and structural framework make it a valuable intermediate for the synthesis of complex molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are increasingly focusing on this compound due to its role in modulating neurotransmitter receptors and its applicability in drug discovery pipelines.

In recent years, the demand for chiral building blocks like (1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride has surged, driven by advancements in asymmetric synthesis and medicinal chemistry. This compound’s rigid bicyclic scaffold offers exceptional stereocontrol, making it a preferred choice for designing high-affinity ligands and biologically active compounds. Its dihydrochloride salt form enhances solubility, facilitating its use in aqueous-based reactions and in vitro assays.

One of the most discussed applications of CAS No. 2416138-49-1 lies in its potential to target G-protein-coupled receptors (GPCRs), a hot topic in drug development. GPCRs are implicated in numerous physiological processes, and modulating their activity can lead to breakthroughs in treating neurological disorders, such as Parkinson’s disease and schizophrenia. The compound’s aza-bicyclo[2.2.1]heptane core is structurally analogous to natural alkaloids, which often exhibit bioactivity and selective binding properties.

From a synthetic perspective, (1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is synthesized via stereoselective routes, often involving catalytic hydrogenation or enzymatic resolution. Its purity and enantiomeric excess are critical for ensuring reproducibility in pharmacological studies. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to validate its structural integrity, addressing the growing emphasis on quality control in chemical research.

The compound’s relevance extends to computational chemistry and molecular modeling, where it serves as a template for designing novel small-molecule inhibitors. With the rise of AI-driven drug discovery, researchers are leveraging its structural data to predict interactions with protein targets, aligning with the trend toward rational drug design. This intersection of experimental and in silico approaches underscores its versatility.

In summary, (1R,3S,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride (CAS No. 2416138-49-1) represents a pivotal tool in modern chemistry, bridging gaps between organic synthesis, pharmacology, and biotechnology. Its applications in CNS drug development and GPCR research position it as a compound of enduring interest, reflecting the dynamic evolution of life sciences and therapeutic innovation.

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